3-(Piperidin-3-yl)-3,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-3-yl)-3,4-dihydroquinazoline is a heterocyclic compound that features both a piperidine ring and a quinazoline ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and quinazoline moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)-3,4-dihydroquinazoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a piperidine derivative with a quinazoline precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, which may exhibit different pharmacological properties .
Scientific Research Applications
3-(Piperidin-3-yl)-3,4-dihydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may influence signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-3-yl)-quinazoline: Lacks the dihydro moiety but shares the piperidine and quinazoline rings.
3,4-Dihydroquinazoline: Lacks the piperidine ring but contains the dihydroquinazoline structure.
Uniqueness
3-(Piperidin-3-yl)-3,4-dihydroquinazoline is unique due to the presence of both the piperidine and dihydroquinazoline moieties. This dual structure may confer distinct pharmacological properties compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-piperidin-3-yl-4H-quinazoline |
InChI |
InChI=1S/C13H17N3/c1-2-6-13-11(4-1)9-16(10-15-13)12-5-3-7-14-8-12/h1-2,4,6,10,12,14H,3,5,7-9H2 |
InChI Key |
HMIMBFCKNCOGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.